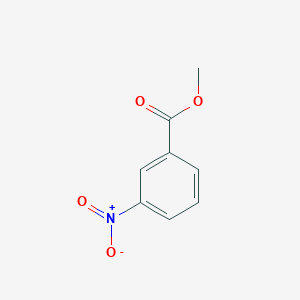

Methyl 3-nitrobenzoate

Descripción general

Descripción

Methyl 3-nitrobenzoate is an organic compound with the molecular formula C8H7NO4. It is a pale yellow crystalline solid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-nitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the following steps :

Nitration Reaction: Methyl benzoate is mixed with concentrated sulfuric acid and nitric acid in an ice-water bath. The reaction mixture is stirred to ensure thorough mixing. The nitration reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COOCH}_3 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{COOCH}_3 + \text{H}_2\text{O} ]

Isolation and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water. The crude product is then recrystallized from methanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Methyl 3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation:

- This compound can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction:

- Reduction of the nitro group in this compound can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of methyl 3-aminobenzoate.

Substitution:

- The nitro group in this compound can undergo nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can lead to the formation of methyl 3-methoxybenzoate.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Hydrogen gas with palladium catalyst.

- Nucleophiles: Sodium methoxide, ammonia.

Major Products Formed:

- 3-nitrobenzoic acid (oxidation)

- Methyl 3-aminobenzoate (reduction)

- Methyl 3-methoxybenzoate (substitution)

Aplicaciones Científicas De Investigación

Organic Synthesis

Regioselective Nitration:

Methyl 3-nitrobenzoate is primarily synthesized through the nitration of methyl benzoate, a process that is regioselective due to the electron-withdrawing nature of the carbonyl group. This reaction predominantly yields this compound at the meta position, making it a valuable intermediate in organic synthesis .

Preparation of Azo Dyes:

In the textile industry, this compound serves as a precursor for the production of azo dyes. These dyes are characterized by their vivid colors and are extensively used in dyeing fabrics. The compound's ability to undergo diazotization and subsequent coupling reactions makes it suitable for this application .

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the potential of derivatives of this compound in cancer treatment. For example, a related compound, 4-methyl-3-nitrobenzoic acid, was found to inhibit cell migration in non-small cell lung cancer (NSCLC) models. This suggests that this compound or its derivatives could be explored further for their antimetastatic properties .

Pharmacological Research:

Research indicates that compounds like this compound can influence cellular mechanisms such as EGF-induced chemotaxis and actin polymerization, which are critical in cancer metastasis. This underscores its potential role in developing novel therapeutic agents .

Industrial Applications

Crop Protection Agent:

this compound has been identified as a compound used in agricultural chemistry for crop protection. Its application includes serving as an active ingredient in pesticides and herbicides, contributing to plant health and yield improvement .

Synthesis of Iodoarenes:

The compound is also utilized in the preparation of iodoarenes, which are significant intermediates in organic synthesis and pharmaceuticals. The reaction involves halogenation processes where this compound acts as a key starting material .

Case Study: Synthesis of this compound

The following table summarizes key experimental parameters for synthesizing this compound via nitration:

| Parameter | Value |

|---|---|

| Starting Material | Methyl Benzoate |

| Nitrating Agents | Concentrated H₂SO₄ & HNO₃ |

| Reaction Temperature | 5-15 °C |

| Yield | Approximately 72% |

| Purification Method | Recrystallization from ethanol |

Case Study: Anticancer Activity

A study investigating the effects of related compounds on NSCLC revealed:

| Compound | Effect on Cell Migration | Mechanism |

|---|---|---|

| 4-Methyl-3-nitrobenzoic acid | Significant inhibition | Impaired EGF-induced cofilin phosphorylation |

Mecanismo De Acción

Methyl 3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

Methyl 4-nitrobenzoate: Similar in structure but with the nitro group at the para position. It exhibits different reactivity due to the position of the nitro group.

Methyl 2-nitrobenzoate: Has the nitro group at the ortho position, leading to steric hindrance and different chemical behavior.

Uniqueness:

Comparación Con Compuestos Similares

- Methyl 4-nitrobenzoate

- Methyl 2-nitrobenzoate

- Methyl 3-aminobenzoate

- Methyl 3-methoxybenzoate

Actividad Biológica

Methyl 3-nitrobenzoate (MNB) is an organic compound with significant biological activity, primarily due to its nitro and ester functional groups. This article explores the biological effects, mechanisms of action, and relevant research findings associated with MNB.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by:

- Nitro Group : , which can undergo reduction in biological systems to form reactive intermediates.

- Ester Group : , which influences solubility and reactivity.

The compound is typically insoluble in water but soluble in organic solvents like ethanol, which facilitates its use in various biological assays and experiments .

Mechanisms of Biological Activity

The biological activity of MNB can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form amines, which may interact with cellular macromolecules, influencing cellular processes such as signaling pathways and gene expression .

- Antimicrobial Properties : Studies have indicated that MNB exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes .

- Anti-inflammatory Effects : Research suggests that MNB may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study conducted by Clennan et al. (2014) demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing a promising potential for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Activity

In a separate investigation, MNB was assessed for its anti-inflammatory effects in a murine model. The results indicated a reduction in edema and inflammatory markers when treated with MNB compared to controls. The study highlighted the compound's potential as a lead for developing new anti-inflammatory drugs.

Propiedades

IUPAC Name |

methyl 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLYJLKKPUICKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060691 | |

| Record name | Benzoic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-95-1 | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWP97MS7EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl 3-Nitrobenzoate?

A1: The molecular formula of this compound is C8H7NO4, and its molecular weight is 181.14 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ Infrared (IR), Nuclear Magnetic Resonance (NMR) [], and Mass Spectrometry (MS) [] techniques for structural characterization. These methods provide information about the functional groups, proton and carbon environments, and fragmentation patterns of the molecule.

Q3: How does the dielectric medium affect the conformational behavior of this compound?

A3: Studies have investigated the conformational equilibrium between the O-NO2 trans and O-NO2 cis isomers of this compound in various solvents. The electrostatic interactions with the solvent molecules influence the relative energies and populations of these isomers. Continuum-dielectric and MSA models are used to understand the solvent's contribution to the Gibbs free energy change (ΔG°) of the trans-cis transformation. [, ]

Q4: What computational methods are used to study the conformational behavior of this compound?

A4: Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and semi-empirical quantum-chemical calculations, alongside classical methods based on atomic charge and dipole moment approximations, are employed to study the conformational behavior of this compound in vacuum and solutions. [, ]

Q5: How is this compound used in the synthesis of Indole-4-carboxaldehyde?

A5: this compound serves as a starting material for synthesizing Indole-4-carboxaldehyde. The process involves a multi-step synthesis including reduction, oxidation, protection, condensation, cyclization, and acidification reactions. [, ]

Q6: Can this compound be used to synthesize other important compounds?

A6: Yes, this compound is a versatile building block for synthesizing various compounds. For instance, it is used in the synthesis of 5-Nitroisocoumarins, Methyl Indole-4-carboxylate [], and lenalidomide, an anticancer drug [, ].

Q7: Are there alternative synthetic routes to compounds typically derived from this compound?

A7: Yes, researchers are continually exploring alternative and more efficient synthetic routes. For example, Methyl Indole-4-carboxylate can be synthesized directly from Methyl 2-methyl-3-nitrobenzoate via a palladium-catalyzed reductive N-heteroannulation of 2-Nitrostyrenes. []

Q8: What is known about the crystal structure of this compound?

A8: X-ray crystallography studies reveal that this compound exists in a planar conformation in its crystal structure. Short intermolecular O⋯C (3.21 Å) and O⋯N (3.17 Å) contacts suggest the presence of π–π interactions within the crystal lattice. []

Q9: What analytical techniques are used to study this compound?

A9: Beyond spectroscopic methods, researchers employ techniques like liquid–liquid partitioning and gas chromatography to determine experimental solute descriptor values for this compound. [] These values provide insights into the compound's partitioning behavior in different solvent systems.

Q10: Is there any information available regarding the environmental impact and degradation of this compound?

A10: While specific information about this compound might be limited, research exists on the biodegradation of related nitroaromatic compounds. For example, studies show that Proteus sp. strain OSES2, isolated from contaminated soil, can aerobically degrade 2,4,6-trinitrophenol. [] This research highlights the potential for microbial bioremediation of nitroaromatic pollutants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.